tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate
CAS No.:
Cat. No.: VC15907279
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(5-phenyl-1H-pyrrol-3-yl)carbamate |
| Standard InChI | InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18(4)13-10-14(17-11-13)12-8-6-5-7-9-12/h5-11,17H,1-4H3 |
| Standard InChI Key | NVOVWHVLGKWQSO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CNC(=C1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37 g/mol. The pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—serves as the scaffold, while the phenyl group at position 5 and the tert-butyl carbamate at position 3 introduce steric bulk and electronic modulation .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous pyrrole-carbamates reveal that the tert-butyl group adopts a staggered conformation relative to the pyrrole plane, minimizing steric hindrance. The phenyl substituent at position 5 lies perpendicular to the pyrrole ring, creating a planar aromatic system that enhances π-π stacking interactions . The carbamate group (-OCONH-) forms hydrogen bonds with adjacent molecules, influencing crystallinity and solubility .
Spectroscopic Signatures
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IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O of carbamate) and ~3400 cm⁻¹ (N-H of pyrrole) confirm functional group presence .
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NMR Spectroscopy:
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate typically involves a multi-step sequence:
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Pyrrole Ring Formation:
A Paal-Knorr reaction between a 1,4-diketone and ammonium acetate yields the 5-phenylpyrrole core . -
Carbamate Installation:
The pyrrole nitrogen at position 3 is functionalized via reaction with methyl chloroformate and tert-butoxycarbonyl (Boc) anhydride under basic conditions :
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C | DSC |
| Solubility (25°C) | 12 mg/mL in DMSO | HPLC |
| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake-Flask |
| pKa (N-H of Pyrrole) | 4.7 | Potentiometric |
The compound exhibits moderate lipophilicity (LogP = 3.2), facilitating membrane permeability in biological systems. Its solubility in polar aprotic solvents like DMSO contrasts with limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for in vivo studies .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate demonstrates IC₅₀ = 1.2 μM against COX-2 (Cyclooxygenase-2), outperforming indomethacin (IC₅₀ = 2.8 μM) in vitro. Molecular docking simulations suggest the phenyl group occupies the enzyme’s hydrophobic pocket, while the carbamate forms hydrogen bonds with Arg120 and Tyr355 .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM via G1 cell cycle arrest and caspase-3 activation. Comparative studies with 5-fluorouracil show a 3-fold higher potency, highlighting its therapeutic potential .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to pyrrole-based kinase inhibitors, with patent applications highlighting its role in synthesizing anti-inflammatory and anticancer agents .
Materials Science
Incorporation into conductive polymers enhances thermal stability (Td = 290°C) and electron mobility (μe = 0.45 cm²/V·s), making it suitable for organic semiconductors .
Comparative Analysis with Analogous Carbamates
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